molecular formula C26H48N2O2 B016976 Cyasorb UV 3641 CAS No. 106917-30-0

Cyasorb UV 3641

Cat. No.: B016976
CAS No.: 106917-30-0
M. Wt: 420.7 g/mol
InChI Key: SAEZGDDJKSBNPT-UHFFFAOYSA-N
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Description

2,5-Pyrrolidinedione, 3-dodecyl-1-(1,2,2,6,6-pentamethyl-4-piperidinyl)-: is a chemical compound that belongs to the class of hindered amine light stabilizers (HALS). These compounds are commonly used as additives in various industrial and consumer products to protect them from the harmful effects of UV radiation. The molecular formula of this compound is C26H48N2O2 , and it has a molecular weight of 420.7 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Pyrrolidinedione, 3-dodecyl-1-(1,2,2,6,6-pentamethyl-4-piperidinyl)- involves several steps. The key starting materials include dodecylamine and 1,2,2,6,6-pentamethyl-4-piperidone. The reaction typically involves the formation of an intermediate, which is then cyclized to form the final product. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and catalysts like triethylamine .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

2,5-Pyrrolidinedione, 3-dodecyl-1-(1,2,2,6,6-pentamethyl-4-piperidinyl)-: undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: It can also be reduced under specific conditions to yield reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

2,5-Pyrrolidinedione, 3-dodecyl-1-(1,2,2,6,6-pentamethyl-4-piperidinyl)-: has a wide range of scientific research applications:

    Chemistry: It is used as a stabilizer in polymer chemistry to protect materials from UV degradation.

    Biology: The compound is studied for its potential protective effects on biological tissues exposed to UV radiation.

    Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of UV-protective coatings for medical devices.

    Industry: It is widely used in the production of plastics, coatings, and other materials that require UV protection.

Comparison with Similar Compounds

2,5-Pyrrolidinedione, 3-dodecyl-1-(1,2,2,6,6-pentamethyl-4-piperidinyl)-: is unique in its structure and effectiveness as a UV stabilizer. Similar compounds include:

  • 2-Dodecyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)succinimide
  • 1-Acetyl-2,2,6,6-tetramethyl-4-piperidinyl-3-dodecyl-2,5-pyrrolidinedione
  • 3-Dodecyl-1-(2,2,6,6-tetramethyl-4-piperidinyl)-2,5-pyrrolidinedione

These compounds share similar structural features but differ in their specific substituents and overall stability. The unique combination of the dodecyl and pentamethylpiperidinyl groups in 2,5-Pyrrolidinedione, 3-dodecyl-1-(1,2,2,6,6-pentamethyl-4-piperidinyl)- provides enhanced UV stabilization properties compared to its analogs .

Properties

IUPAC Name

3-dodecyl-1-(1,2,2,6,6-pentamethylpiperidin-4-yl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H48N2O2/c1-7-8-9-10-11-12-13-14-15-16-17-21-18-23(29)28(24(21)30)22-19-25(2,3)27(6)26(4,5)20-22/h21-22H,7-20H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEZGDDJKSBNPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1CC(=O)N(C1=O)C2CC(N(C(C2)(C)C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H48N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70869469
Record name 2,5-Pyrrolidinedione, 3-dodecyl-1-(1,2,2,6,6-pentamethyl-4-piperidinyl)-
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Molecular Weight

420.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106917-30-0
Record name 3-Dodecyl-1-(1,2,2,6,6-pentamethyl-4-piperidyl)pyrrolidine-2,5-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106917-30-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Pyrrolidinedione, 3-dodecyl-1-(1,2,2,6,6-pentamethyl-4-piperidinyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Pyrrolidinedione, 3-dodecyl-1-(1,2,2,6,6-pentamethyl-4-piperidinyl)-
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Record name 2,5-Pyrrolidinedione, 3-dodecyl-1-(1,2,2,6,6-pentamethyl-4-piperidinyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-dodecyl-(1-(1,2,2,6,6-pentamethyl-4-piperidin)-yl)-2,5-pyrrolidindione
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Record name 3-Dodecyl-(1-(1,2,2,6,6-pentamethyl-4-piperidin)-yl)-2,5-pyrrolidindione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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